molecular formula C20H19N3O4S B2377872 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide CAS No. 690245-65-9

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide

Cat. No.: B2377872
CAS No.: 690245-65-9
M. Wt: 397.45
InChI Key: RITASYQGCCWSGR-UHFFFAOYSA-N
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Description

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonylamino group, a methoxyphenyl group, and a pyridinylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-18-5-2-6-19(12-18)28(25,26)22-13-15-7-9-16(10-8-15)20(24)23-17-4-3-11-21-14-17/h2-12,14,22H,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITASYQGCCWSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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